

CH5164840 retinal toxicity in preclinical models

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Compound Focus: CH5164840

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CH5164840 Retinal Toxicity Profile

The table below summarizes the key findings on **CH5164840**-induced retinal toxicity from a study in beagle dogs.

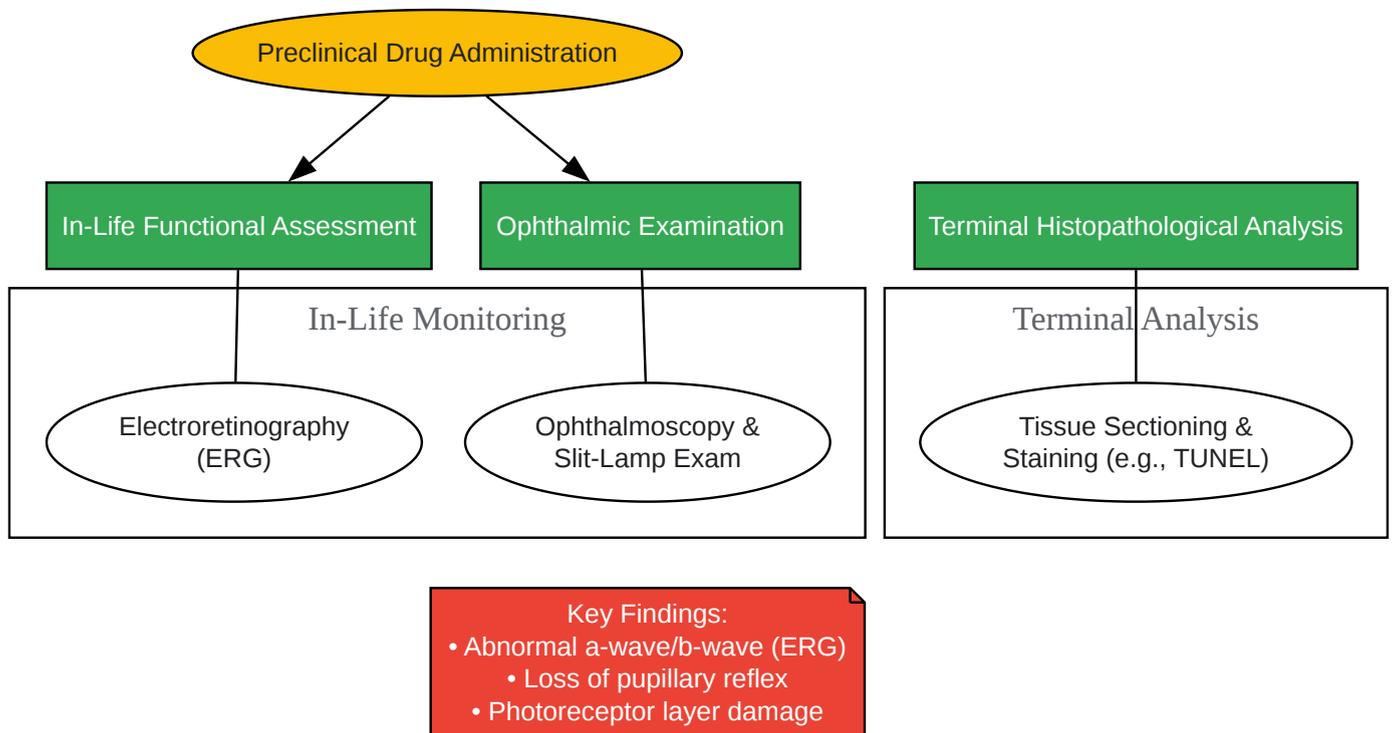
Parameter	Findings with CH5164840
Model Species	Beagle dogs [1]
Administration	Oral [1]
Clinical Signs	Symptoms suggesting visual disorder; loss of pupillary light reflex [1]
Functional Change (ERG)	Abnormal waveforms [1]
Histopathological Findings	Changes in the photoreceptor cell layer and the outer nuclear layer of the retina [1]
Onset	Noted at an earlier stage or lower dose than other toxicities [1]

Experimental Protocols for Detection

For comprehensive retinal safety assessment in preclinical models, the following methodologies are recommended.

- **In Vivo Ophthalmic Examination:** Conduct detailed ocular evaluations, including **ophthalmoscopy** and **slit-lamp examination**, to look for structural abnormalities. In the study on **CH5164840**, these exams revealed findings such as loss of pupillary light reflex [1].
- **Electroretinography (ERG):** Use full-field scotopic ERG to assess neuro-retinal function. This non-invasive test measures the electrical responses of retinal cells (e.g., a-wave from photoreceptors, b-wave from bipolar cells) to a light stimulus. Abnormal ERG waveforms are a key indicator of functional retinal toxicity [1] [2].
- **Histopathological Analysis:** Upon study termination, perform microscopic examination of retinal tissue. Key observations include apoptotic cells and structural damage specifically in the **photoreceptor cell layer** and the **outer nuclear layer** [1]. Sensitive staining methods like the **TUNEL assay** can be used to visualize apoptotic cells [2].

The following diagram illustrates the workflow for assessing potential retinal toxicity in a preclinical study.



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Key Mechanisms and Alternative Strategies

The retinal toxicity observed with **CH5164840** is an **on-target effect** linked to the inhibition of Hsp90 α , a common issue with pan-Hsp90 inhibitors [3] [4]. This effect may occur because the Transient Receptor Potential Cation Channel Subfamily M Member 1 (**TRPM1**), which is crucial for retinal function, is a client protein of Hsp90 [3].

A promising strategy to avoid this toxicity is the development of **Hsp90 β -selective inhibitors**. Research demonstrates that the selective inhibitor **NDNB1182** avoids the retinal (and cardiac) toxicity typical of pan-inhibitors like 17-AAG in vitro models, providing a safer profile while maintaining anti-cancer activity [3].

Troubleshooting FAQs

- **How can we mitigate Hsp90 inhibitor-induced retinal toxicity in preclinical development?** Consider developing or switching to **Hsp90 β -selective inhibitors**. If using a pan-inhibitor is necessary, implement a rigorous and frequent ocular safety screening protocol, including ERG and ophthalmoscopy, starting at low doses and early time points [3] [1] [2].
- **Are there specific species concerns for this toxicity?** Yes, the beagle dog is a known sensitive species for Hsp90 inhibitor-induced retinal toxicity. However, due to the on-target mechanism, translatability to humans is high, as visual disorders have been reported in clinical trials of other Hsp90 inhibitors [1].
- **What is the most sensitive early detection method?** **Electroretinography (ERG)** is a highly sensitive functional assay that can detect retinal toxicity before structural changes are evident through histopathology [2].

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